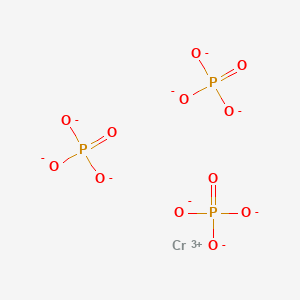
chromium(3+);triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
chromium(3+);triphosphate is a chemical compound with the molecular formula CrO12P3-6 and a molecular weight of 336.91 g/mol. It is commonly used in research applications due to its unique properties and reactivity. This compound is known for its high purity, typically around 95%, and is often utilized in various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: chromium(3+);triphosphate can be synthesized through the reaction of chromium(III) nitrate with sodium phosphate. The reaction proceeds as follows:
Cr(NO3)3+Na3PO4→CrPO4+3NaNO3
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
Chromium(3+) plays a crucial role in biological systems, particularly in glucose metabolism and insulin signaling. Recent studies have highlighted its interaction with mitochondrial ATP synthase, where it binds to the enzyme's beta subunit. This binding inhibits ATP synthase activity, which subsequently activates AMP-activated protein kinase (AMPK) and improves glucose metabolism. This mechanism is particularly relevant for understanding how chromium(3+) can ameliorate hyperglycemia in diabetic conditions .
Table 1: Key Biochemical Interactions of Chromium(3+)
Pharmacological Insights
The pharmacological profile of chromium(3+); triphosphate has been investigated for its potential therapeutic effects. Its ability to interact with cellular components suggests that it may serve as a supplement for muscle development and diabetes management. Studies have shown that chromium supplementation can enhance insulin sensitivity and aid in glucose metabolism, making it a candidate for further research in diabetes treatment .
Case Study: Chromium Supplementation in Diabetes Management
A study involving type II diabetic male mice demonstrated that chromium(3+) supplementation improved mitochondrial function and reduced hyperglycemia-induced damage. The results indicated that the compound's ability to bind to specific proteins involved in energy metabolism could lead to significant improvements in managing diabetes .
Industrial Applications
Beyond its biological significance, chromium(3+) compounds are utilized in various industrial applications, particularly in the manufacturing of pigments, alloys, and catalysts. The unique properties of chromium allow it to be used effectively in processes requiring oxidation states and complex formation.
Table 2: Industrial Uses of Chromium Compounds
| Application | Description |
|---|---|
| Pigment Production | Used in dyes and paints due to vibrant colors |
| Alloy Manufacturing | Enhances strength and corrosion resistance |
| Catalysis | Acts as a catalyst in chemical reactions |
Analyse Chemischer Reaktionen
Precipitation Reactions
Chromium(III) forms insoluble phosphate salts under acidic conditions. In cold acetic acid, Cr³⁺ reacts with hydrogen phosphate (HPO42−) to precipitate chromium(III) phosphate (CrPO4) :
Cr3+(aq)+H2PO4−(aq)→CrPO4(s)+2H+(aq)
Key Conditions :
-
Temperature: 0–25°C
-
pH: 2–4 (acetic acid medium)
-
Product: Green crystalline solid (CrPO4)
Complexation with Triphosphate Ligands
Chromium(III) interacts with ATP’s triphosphate groups, forming outer-sphere complexes. ³¹P NMR studies reveal binding constants and coordination dynamics :
| Parameter | Value | Conditions |
|---|---|---|
| Binding constant (K) | ~500 mol⁻¹ dm³ | pH 7.0, Tris buffer |
| Binding mode | Outer-sphere | No direct Cr–P coordination |
Mechanism :
-
Cr³⁺ associates with ATP’s γ-phosphate group via electrostatic interactions.
-
No inner-sphere coordination observed, preventing direct Cr–O–P bond formation .
Biological Interactions with ATP Synthase
Cr³⁺ targets mitochondrial ATP synthase, inhibiting its activity and modulating glucose metabolism :
| Effect | Observation | Model System |
|---|---|---|
| ATP synthase inhibition | 25% reduction in activity | Diabetic mice liver |
| AMPK activation | 1.8-fold increase in p-AMPK | HepG2 cells |
| Mitochondrial rescue | Reduced ROS, restored morphology | Hyperglycemic cells |
Pathway :
-
Cr³⁺ displaces Mg²⁺ in ATP synthase’s catalytic subunit (ATP5B) .
-
Reduced ATP production activates AMPK, enhancing glucose uptake .
Synthetic Routes to Chromium(III) Phosphate
Hexahydrated and mesoporous chromium(III) phosphate are synthesized via redox and sol-gel methods :
| Method | Reagents | Conditions | Product |
|---|---|---|---|
| Redox reduction | CrO3, H3PO4, ethanol | 80°C, 12h | CrPO4⋅6H2O |
| Mesoporous synthesis | (NH4)2Cr2O7, TTBr, urea | 60°C, 24h | Gel-like CrPO4 |
Key Notes :
Redox Behavior and Stability
Cr(VI)+GSH→Cr(III)+GSSG+ROS
Implications :
Structural and Spectroscopic Data
Eigenschaften
CAS-Nummer |
27096-04-4 |
|---|---|
Molekularformel |
CrO12P3-6 |
Molekulargewicht |
336.91 g/mol |
IUPAC-Name |
chromium(3+);triphosphate |
InChI |
InChI=1S/Cr.3H3O4P/c;3*1-5(2,3)4/h;3*(H3,1,2,3,4)/q+3;;;/p-9 |
InChI-Schlüssel |
OOUMMVQQCICTGF-UHFFFAOYSA-E |
SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cr+3] |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cr+3] |
Key on ui other cas no. |
27096-04-4 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Corrosive; Irritant |
Verwandte CAS-Nummern |
7789-04-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















